molecular formula C14H12BrFN2S B4667133 N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea

N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea

Cat. No. B4667133
M. Wt: 339.23 g/mol
InChI Key: FUVSKULXTXPHFE-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea, also known as BFTU, is a chemical compound that has been widely used in scientific research due to its unique properties. BFTU is a thiourea derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea is not fully understood. However, it has been suggested that N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea may act as a chelating agent for metal ions. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has also been shown to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has also been shown to have antioxidant properties. In addition, N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has several advantages for lab experiments. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea is a stable compound that can be easily synthesized. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea is also a fluorescent probe that can be easily detected. However, N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has some limitations for lab experiments. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea is a toxic compound that requires careful handling. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea is also a hydrophobic compound that may require special solvents for its use in experiments.

Future Directions

There are several future directions for the use of N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea in scientific research. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea can be used for the detection of other metal ions. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea can also be used as a ligand for the synthesis of metal complexes with different properties. In addition, N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea can be modified to improve its solubility and reduce its toxicity.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea is a unique chemical compound that has been widely used in scientific research. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has various applications in the detection of metal ions, synthesis of metal complexes, and catalysis of organic reactions. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the use of N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea in scientific research that can lead to new discoveries and applications.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has been widely used in scientific research for its various applications. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has also been used as a ligand for the synthesis of metal complexes. In addition, N-(4-bromo-3-methylphenyl)-N'-(3-fluorophenyl)thiourea has been used as a catalyst for various organic reactions.

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2S/c1-9-7-12(5-6-13(9)15)18-14(19)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVSKULXTXPHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)NC2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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